molecular formula C8H19N3 B13796994 1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine CAS No. 6258-05-5

1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine

Cat. No.: B13796994
CAS No.: 6258-05-5
M. Wt: 157.26 g/mol
InChI Key: HKGTYLFPPIRQMM-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H18N3 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a pyrrolidin-1-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the electrophilic carbon of 2-chloroethylpyrrolidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two primary amine groups.

    N,N-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.

    N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine: Unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Uniqueness

N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine is unique due to its structural features, which include a pyrrolidine ring and two amine groups

Properties

CAS No.

6258-05-5

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

N'-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C8H19N3/c9-3-4-10-5-8-11-6-1-2-7-11/h10H,1-9H2

InChI Key

HKGTYLFPPIRQMM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCCN

Origin of Product

United States

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